16-Sulfanylhexadecanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Sulfanylhexadecanehydrazide: is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to a hexadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Sulfanylhexadecanehydrazide typically involves the reaction of hexadecanoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecanoyl hydrazide, which is then treated with thiol reagents to introduce the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 16-Sulfanylhexadecanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry: 16-Sulfanylhexadecanehydrazide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a promising candidate for further investigation.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 16-Sulfanylhexadecanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can interact with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Hexadecanoyl hydrazide: Lacks the sulfanyl group but shares the hydrazide functionality.
16-Sulfanylhexadecanoic acid: Contains the sulfanyl group but lacks the hydrazide functionality.
Hexadecane-1-thiol: Contains the sulfanyl group but lacks the hydrazide functionality.
Uniqueness: 16-Sulfanylhexadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
404832-47-9 |
---|---|
Molecular Formula |
C16H34N2OS |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
16-sulfanylhexadecanehydrazide |
InChI |
InChI=1S/C16H34N2OS/c17-18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15,17H2,(H,18,19) |
InChI Key |
RIIYECJRDZTMED-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)NN)CCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.